Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro-
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Overview
Description
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- includes a fused ring system with sulfur and nitrogen atoms, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- typically involves the reaction of arylhydrazones with thiochroman-4-ones. This method has been extended to various substituted thiochroman-4-ones to produce a range of mono- and di-benzo-derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield reduced sulfur-containing compounds. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication . This inhibition leads to the disruption of DNA replication and cell division, resulting in the compound’s anticancer effects. Additionally, the compound may interact with other cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo(e)(1)benzothiopyrano(4,3-b)indole: This compound has a similar fused ring structure but differs in the position of the sulfur and nitrogen atoms.
Benzo(g)(1)benzopyrano(4,3-b)indole: This compound lacks the sulfur atom present in Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro-.
Uniqueness
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, alter its electronic properties, and improve its interaction with biological targets.
Properties
CAS No. |
52831-65-9 |
---|---|
Molecular Formula |
C19H10FNS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
6-fluoro-4-thia-12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2,5(10),6,8,11,14,16,18,20-decaene |
InChI |
InChI=1S/C19H10FNS/c20-16-7-3-6-14-18-15(10-22-19(14)16)13-9-8-11-4-1-2-5-12(11)17(13)21-18/h1-10H |
InChI Key |
SEHYUDUCRXSYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C3=CSC5=C4C=CC=C5F |
Origin of Product |
United States |
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